4-Chlorophthalide 4-Chlorophthalide
Brand Name: Vulcanchem
CAS No.: 52010-22-7
VCID: VC2504044
InChI: InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
SMILES: C1C2=C(C=CC=C2Cl)C(=O)O1
Molecular Formula: C8H5ClO2
Molecular Weight: 168.57 g/mol

4-Chlorophthalide

CAS No.: 52010-22-7

Cat. No.: VC2504044

Molecular Formula: C8H5ClO2

Molecular Weight: 168.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorophthalide - 52010-22-7

Specification

CAS No. 52010-22-7
Molecular Formula C8H5ClO2
Molecular Weight 168.57 g/mol
IUPAC Name 4-chloro-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
Standard InChI Key PLBDNGRGWFOSCH-UHFFFAOYSA-N
SMILES C1C2=C(C=CC=C2Cl)C(=O)O1
Canonical SMILES C1C2=C(C=CC=C2Cl)C(=O)O1

Introduction

Chemical Structure and Properties

Molecular Information

4-Chlorophthalide possesses the following molecular characteristics:

ParameterValue
CAS Number52010-22-7
Molecular FormulaC8H5ClO2
Molecular Weight168.58 g/mol
IUPAC Name4-chloro-3H-2-benzofuran-1-one
InChIInChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2
InChI KeyPLBDNGRGWFOSCH-UHFFFAOYSA-N

The structural arrangement features a chlorine atom at the 4-position of the phthalide core, which consists of a benzene ring fused with a lactone ring .

Physical Properties

4-Chlorophthalide typically appears as a crystalline solid with the following physical properties:

PropertyDescription/Value
Physical StateCrystalline solid
ColorNot explicitly stated in literature, likely white to off-white
Melting PointApproximately 99°C (based on related compounds)
SolubilityModerately soluble in organic solvents; limited solubility in water
Storage ConditionsSealed in dry conditions at room temperature

Chemical Properties

The chemical reactivity of 4-Chlorophthalide is primarily determined by its functional groups:

  • The lactone moiety can undergo ring-opening reactions with nucleophiles

  • The chlorine substituent serves as a potential site for substitution reactions

  • Like most lactones, it can hydrolyze in the presence of water under appropriate conditions

  • The aromatic ring can participate in typical electrophilic aromatic substitution reactions, with reactivity influenced by the chlorine substituent

Synthetic ApproachStarting MaterialKey ReagentsConditions
Direct ChlorinationPhthalideCl2 or N-chlorosuccinimideControlled temperature, Lewis acid catalyst
Reduction of Anhydride4-Chlorophthalic anhydrideSelective reducing agentsControlled conditions to prevent over-reduction
Cyclization4-Chlorophthalic acidReducing agents, dehydrating agentsSelective reduction followed by cyclization

Applications and Uses

4-Chlorophthalide finds applications in various fields, particularly in organic synthesis and pharmaceutical development:

Pharmaceutical Applications

4-Chlorophthalide serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The chlorine substituent provides a reactive handle for further functionalization, making it useful in constructing more complex molecular architectures with potential biological activities .

Agrochemical Applications

In the agrochemical industry, 4-Chlorophthalide and its derivatives are utilized in developing pesticides and herbicides. The heterocyclic structure combined with the chlorine substituent contributes to specific biological activities against target organisms .

Chemical Research

In chemical research, 4-Chlorophthalide serves as a model compound for studying various organic reactions and mechanisms. It is particularly valuable for investigating the effects of substituents on the reactivity of heterocyclic systems .

Related Compounds and Derivatives

4-Chlorophthalide belongs to a family of related compounds with similar structures but distinct properties and applications:

Structural Analogs

CompoundCAS NumberMolecular FormulaKey Differences
Phthalide87-41-2C8H6O2Lacks chlorine substituent
3-ChlorophthalideNot availableC8H5ClO2Chlorine at 3-position instead of 4-position
4-BromophthalideNot availableC8H5BrO2Contains bromine instead of chlorine

Research and Development

Recent research on 4-Chlorophthalide and related compounds has focused on several key areas:

Synthetic Methodology Development

Researchers are continually developing improved synthetic routes to 4-Chlorophthalide with higher yields, greater selectivity, and more environmentally friendly conditions. Recent approaches emphasize green chemistry principles, including catalytic methods and reduced waste generation .

Pharmaceutical Applications

Current research explores the potential of 4-Chlorophthalide derivatives in developing novel pharmaceutical agents. The heterocyclic structure serves as a scaffold for designing compounds with targeted biological activities .

Structure-Activity Relationship Studies

Structure-activity relationship studies involving 4-Chlorophthalide derivatives aim to understand how structural modifications affect biological activity. This research guides the design of more potent and selective compounds for various applications .

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